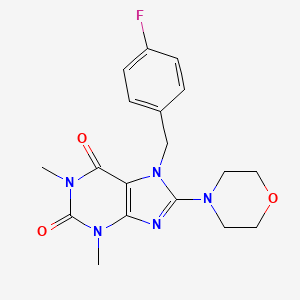
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethylbenzoate is a synthetic organic compound with diverse applications in scientific research. Its complex molecular structure incorporates multiple functional groups, including a thiadiazole ring, a pyranone core, and a benzoate ester, contributing to its unique chemical properties and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethylbenzoate typically involves a multi-step process:
Formation of the 1,3,4-thiadiazole ring through cyclization of appropriate precursors under specific conditions.
Introduction of the ethylbutanamido group via acylation reactions.
Attachment of the thiadiazole ring to the pyranone moiety using thiol-ene click chemistry or nucleophilic substitution.
Final esterification of the compound with 3,4-dimethylbenzoic acid under catalyzed conditions to form the desired product.
Industrial Production Methods
Industrial-scale production often employs optimized reaction conditions to improve yield and purity. Large-scale reactors, precise temperature control, and continuous monitoring are standard practices to ensure efficient production. Solvent purification and crystallization techniques are also applied to obtain high-purity compounds.
Analyse Chemischer Reaktionen
Types of Reactions
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethylbenzoate can undergo various chemical reactions:
Oxidation: Reacts with common oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction with hydride donors, such as lithium aluminum hydride, can yield reduced forms with altered functional groups.
Substitution: Nucleophilic substitution reactions can replace certain groups with others, modifying the compound's properties.
Common Reagents and Conditions
Oxidizing agents like hydrogen peroxide or peracids for oxidation.
Reducing agents such as sodium borohydride or lithium aluminum hydride for reduction.
Strong nucleophiles (e.g., halides, amines) for substitution reactions.
Major Products
Sulfoxides, sulfones, and reduced derivatives depending on the reaction type and conditions.
Wissenschaftliche Forschungsanwendungen
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethylbenzoate serves as a crucial compound in several scientific domains:
Chemistry: Used as an intermediate in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive molecule affecting specific pathways.
Medicine: Explored for its pharmacological properties and therapeutic potential.
Industry: Utilized in material science for developing novel polymers or coatings with unique characteristics.
Wirkmechanismus
Molecular Targets and Pathways
The compound's mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors, depending on its context of use. It can modulate biochemical pathways by binding to active sites or altering conformational states, leading to diverse biological effects.
Vergleich Mit ähnlichen Verbindungen
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethylbenzoate stands out among similar compounds due to its unique structural features and versatile reactivity.
Similar Compounds
6-(2-ethylbutanamido)-1,3,4-thiadiazole derivatives
4-oxo-4H-pyran-3-yl benzoate compounds
Thiolated pyranone derivatives
These compounds share structural similarities but differ in functional groups or substituents, imparting distinct properties and applications.
Eigenschaften
IUPAC Name |
[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 3,4-dimethylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5S2/c1-5-15(6-2)20(28)24-22-25-26-23(33-22)32-12-17-10-18(27)19(11-30-17)31-21(29)16-8-7-13(3)14(4)9-16/h7-11,15H,5-6,12H2,1-4H3,(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWDHGJMSCIKPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3Z)-7-chloro-3-[2-(2-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2950809.png)
![2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2950810.png)
![4-(2-bromoethyl)spiro[2.4]heptane](/img/structure/B2950812.png)
![N-({5-[({[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,3,4-OXADIAZOL-2-YL}METHYL)FURAN-2-CARBOXAMIDE](/img/structure/B2950815.png)





![6-[2-(2,4-Dimethylanilino)ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2950825.png)
![2-(3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2950826.png)
![6-Methylsulfonyl-2-azaspiro[3.3]heptane;hydrochloride](/img/structure/B2950828.png)
